4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C16H22Cl2N4O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H22Cl2N4O2/c1-11(2)20-15(23)10-19-16(24)22-7-5-21(6-8-22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
RXEQQKJEKUURGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the carboxamide group: This is typically done through the reaction of the intermediate product with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogenated phenyl groups (Cl, F) improve metabolic stability and receptor binding compared to non-halogenated analogs .
- The isopropyl group in the target compound may enhance selectivity for σ1 over σ2 receptors, similar to BD 1047’s dimethylaminoethyl chain .
Functional Comparisons with Sigma Receptor Ligands
Table 2: Pharmacological Profiles of Sigma Receptor Modulators
Key Observations :
- The target compound’s dichlorophenyl group aligns with high-affinity sigma ligands (e.g., BD 1008, Ki = 2.1 nM), though its exact affinity requires experimental validation .
- Carboxamide linkers (vs. ester or guanidine groups in DTG) may reduce off-target interactions (e.g., NMDA or dopamine transporters) .
Stereochemical and Conformational Influences
- The (R)- and (S)-enantiomers of structurally related compounds () exhibit divergent receptor activities. For example, (R)-enantiomers often show higher sigma receptor affinity due to optimal spatial alignment of the dichlorophenyl group .
- Piperazine ring conformation (e.g., chair vs. boat) impacts binding pocket compatibility. The target compound’s chair conformation (analogous to ) likely stabilizes receptor interactions .
Biological Activity
The compound 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a piperazine ring, a dichlorophenyl group, and an amide functional group. The structure contributes to its lipophilicity and ability to interact with biological targets.
1. Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains. In a study evaluating derivatives of piperazine, certain analogs demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as .
2. Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Piperazine derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of kinase activity and induction of apoptosis. For example, a related compound targeting HER kinases showed promising results in clinical trials for non-small cell lung cancer .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The presence of the piperazine ring allows for interaction with enzymes involved in cell signaling pathways.
- Receptor Binding: The dichlorophenyl group may facilitate binding to specific receptors, influencing cellular responses.
- Modulation of Gene Expression: Similar compounds have been shown to affect gene expression related to cell cycle regulation and apoptosis.
Case Study 1: Antimycobacterial Activity
In a comparative study involving various piperazine derivatives, the compound exhibited notable activity against Mycobacterium tuberculosis. The study reported an IC50 value of , indicating strong potential as an anti-tubercular agent .
Case Study 2: Antitumor Activity
A clinical investigation into related piperazine compounds revealed significant anticancer effects in vitro. One derivative demonstrated an IC50 value of against cancer cell lines, suggesting that structural modifications could enhance efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
